1,2-噁嗪

描述

Synthesis Analysis

The synthesis of 1,2-oxazinanes has been explored through various methods. One approach involves [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones, catalyzed by hydrogen-bond donors, to yield 1,2-oxazinane heterocycles with good to high yields and diastereoselectivities . Another method includes a copper-catalyzed aerobic acyl nitroso Diels–Alder reaction, followed by a novel reaction path to obtain 1,2-oxazinanes, which can be used as chiral Weinreb amide-type auxiliaries for the synthesis of chiral α-substituted ketones . Additionally, a straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes has been developed using Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides .

Molecular Structure Analysis

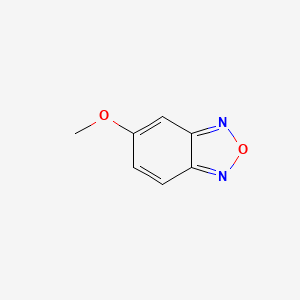

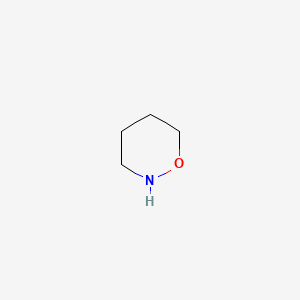

The molecular structure of 1,2-oxazinanes is characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The stability and reactivity of these compounds can be influenced by substituents on the ring. For instance, 3,6-di-tert-butyl-1,2-oxazinane has been shown to be an effective chiral Weinreb amide-type auxiliary . The 1,3-oxazinan-2-one scaffold, a related structure, has been utilized for the diastereoselective synthesis of cyclic β2,3-amino acids .

Chemical Reactions Analysis

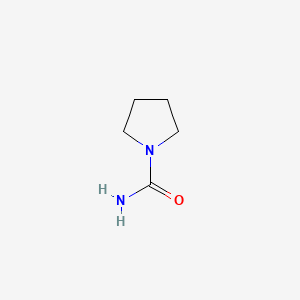

1,2-Oxazinanes participate in a variety of chemical reactions. They have been used as intermediates for the synthesis of chiral α-substituted ketones , and as precursors for the preparation of cyclic or acyclic primary and secondary amines . The reactivity of these compounds towards organometallic compounds has also been tested, demonstrating their potential as cyclic chiral Weinreb amide auxiliaries . Furthermore, 1,2-oxazinanes have been employed in the diastereoselective synthesis of tetrahydro-β-carbolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-oxazinanes are influenced by their molecular structure and substituents. These heterocycles are generally stable and can be manipulated through various synthetic routes to introduce different functional groups. The presence of chiral centers in 1,2-oxazinanes allows for the synthesis of enantiomerically enriched compounds, which is crucial in the development of pharmaceuticals . The Lewis acid promoted ring-opening of 1,2-oxazine oxides indicates the sensitivity of these compounds to nucleophilic attack, which can be exploited in synthetic applications .

Relevant Case Studies

Several case studies highlight the utility of 1,2-oxazinanes in synthetic chemistry. For example, the use of 1,2-oxazinanes as chiral auxiliaries has led to the synthesis of chiral α-substituted ketones with high diastereomeric ratios . In medicinal chemistry, chiral 1,3-oxazinan-2-one derivatives have shown potent antibacterial activities against Gram-positive bacteria, demonstrating the potential of these structures in drug development . Additionally, the synthesis of cyclic β2,3-amino acids utilizing the 1,3-oxazinan-6-one scaffold has expanded the synthetic utility of these heterocycles .

科学研究应用

- Summary of the Application : The chiral 1,2-oxazinane spirocyclic scaffolds are synthesized using an organocatalytic [4 + 2] cycloaddition reaction. This involves the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . These structures are of great importance due to their remarkable bioactivities .

- Methods of Application or Experimental Procedures : The synthesis involves an organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . A hydrazide 1,4-synthon is designed and synthesized to construct chiral hexahydropyridazin spirocyclic scaffolds with methyleneindolinones via a [4 + 2] cycloaddition reaction .

- Results or Outcomes : Both reactions give corresponding products in good to excellent yield, excellent diastereoselectivity, and good enantioselectivity . The resulting spiro-oxindole scaffolds bearing a quaternary carbon stereocenter at the 3-position, especially with a heterocycle, are privileged and widespread among natural products and medicinal compounds .

安全和危害

未来方向

Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .

属性

IUPAC Name |

oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190113 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Oxazinane | |

CAS RN |

36652-42-3 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)